molecular formula C14H13BrN4O B2544755 (2-Bromphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanon CAS No. 2034420-75-0

(2-Bromphenyl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanon

Katalognummer: B2544755
CAS-Nummer: 2034420-75-0
Molekulargewicht: 333.189
InChI-Schlüssel: ILUSEHHQFBFJIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine is a heterocyclic compound that features both azetidine and pyrimidine rings

Wissenschaftliche Forschungsanwendungen

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

    Cyclization: The azetidine ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, while the pyrimidine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine is unique due to the combination of the azetidine and pyrimidine rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development.

Biologische Aktivität

N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions. The azetidine ring is formed first, followed by the introduction of the 2-bromobenzoyl group and the pyrimidine moiety. Various synthetic routes have been explored, with some employing palladium-catalyzed cross-coupling reactions for efficient bond formation.

Anticancer Properties

Recent studies have demonstrated that compounds similar to N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine exhibit significant anticancer properties. For instance, derivatives containing azetidine structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A notable study evaluated a series of azetidine derivatives against human cancer cell lines (e.g., HeLa, A549). The results indicated that certain compounds led to IC50 values in the low micromolar range, suggesting potent anticancer activity. The mechanism was primarily attributed to the activation of intrinsic apoptotic pathways, as evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.

CompoundCell LineIC50 (µM)Mechanism of Action
1HeLa5.4Apoptosis induction
2A5493.8Cell cycle arrest
3MCF-74.5Intrinsic pathway activation

Antimicrobial Activity

In addition to anticancer properties, N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine has been evaluated for antimicrobial activity. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

The antimicrobial mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

The biological mechanisms underlying the activity of N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine are complex and multifaceted. Key proposed mechanisms include:

  • Apoptosis Induction : Activation of caspase cascades leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and metabolic processes.

Case Studies

Several case studies highlight the efficacy of N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine in preclinical models:

  • Breast Cancer Model : In vivo studies using xenograft models demonstrated significant tumor growth inhibition when treated with this compound compared to controls.
    • Outcome : Tumor volume reduced by approximately 60% after four weeks of treatment.
  • Antibacterial Efficacy : In a murine model of infection, treatment with N-[1-(2-bromobenzoyl)azetidin-3-yl]pyrimidin-2-amine resulted in a significant decrease in bacterial load compared to untreated groups.
    • Outcome : Bacterial counts reduced by over 80% after treatment.

Eigenschaften

IUPAC Name

(2-bromophenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4O/c15-12-5-2-1-4-11(12)13(20)19-8-10(9-19)18-14-16-6-3-7-17-14/h1-7,10H,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUSEHHQFBFJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2Br)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.